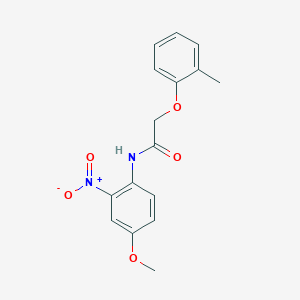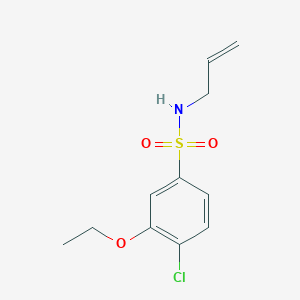![molecular formula C21H10ClF5N2O2 B4944071 2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating salt and water transport in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential therapeutic applications in cystic fibrosis and other diseases.
作用机制
CFTR(inh)-172 is a selective inhibitor of CFTR protein, which regulates salt and water transport in various organs. CFTR(inh)-172 binds to a specific site on CFTR protein and blocks its activity, leading to decreased salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to modulate CFTR activity in various organs, leading to improved salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera.
实验室实验的优点和局限性
CFTR(inh)-172 has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition. CFTR(inh)-172 is also commercially available in high purity and yield, making it suitable for various applications. However, CFTR(inh)-172 has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on CFTR(inh)-172, including:
1. Development of more potent and selective CFTR inhibitors for therapeutic applications.
2. Investigation of the molecular mechanisms of CFTR inhibition by CFTR(inh)-172 and other inhibitors.
3. Identification of new therapeutic targets for CFTR modulation in cystic fibrosis and other diseases.
4. Development of new tools and assays for studying CFTR function and regulation.
5. Investigation of the role of CFTR in various physiological processes and diseases.
In conclusion, CFTR(inh)-172 is a potent and selective inhibitor of CFTR protein that has potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential applications in various fields. Future research on CFTR(inh)-172 and other CFTR inhibitors will provide new insights into the molecular mechanisms of CFTR regulation and may lead to the development of new therapies for cystic fibrosis and other diseases.
合成方法
The synthesis of CFTR(inh)-172 involves several steps, starting from commercially available starting materials. The synthesis route involves the formation of the benzoxazole ring and the subsequent coupling of the pentafluorophenyl and chlorophenyl groups to the benzoxazole core. The final product is obtained in high yield and purity, making it suitable for various applications.
科学研究应用
CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera. CFTR(inh)-172 has been used as a tool compound to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, pancreatic bicarbonate secretion, and sweat gland function.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF5N2O2/c22-10-3-1-9(2-4-10)7-14(30)28-11-5-6-13-12(8-11)29-21(31-13)15-16(23)18(25)20(27)19(26)17(15)24/h1-6,8H,7H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYWUDXXSHIDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)

![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)